Pyrimidine, 2,4-diazido-5,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-diazido-5,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with azido groups at positions 2 and 4, and phenyl groups at positions 5 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diazido-5,6-diphenyl- typically involves the introduction of azido groups to a pyrimidine core. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diazido-5,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
Pyrimidine, 2,4-diazido-5,6-diphenyl- has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Chemical Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-diazido-5,6-diphenyl- in biological systems is not well-characterized. the azido groups can undergo bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in living systems. The phenyl groups may also contribute to the compound’s interaction with biological targets through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of azido groups.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different substitution patterns.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct biological activities.
Uniqueness
Pyrimidine, 2,4-diazido-5,6-diphenyl- is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other pyrimidine derivatives that may not have such versatile functional groups.
Properties
CAS No. |
651315-88-7 |
---|---|
Molecular Formula |
C16H10N8 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
2,4-diazido-5,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H |
InChI Key |
QIIHIWZZDWQFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.